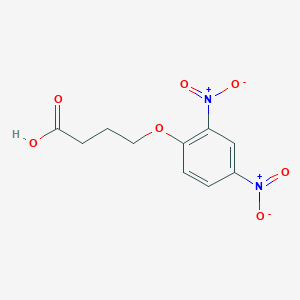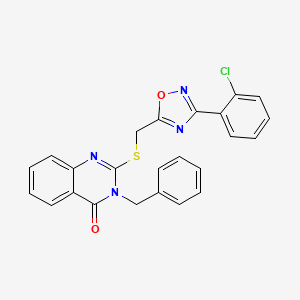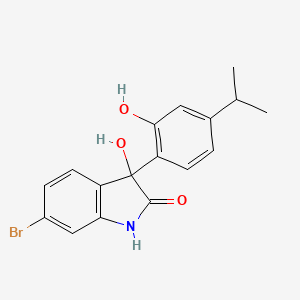
6-bromo-3-hydroxy-3-(2-hydroxy-4-isopropylphenyl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "6-bromo-3-hydroxy-3-(2-hydroxy-4-isopropylphenyl)-1,3-dihydro-2H-indol-2-one" is a brominated indole derivative, which is a class of compounds known for their diverse biological activities and presence in natural products. The structure of this compound suggests it may have interesting chemical and physical properties due to the presence of bromine atoms, hydroxy groups, and the indole core.
Synthesis Analysis
The synthesis of brominated indole derivatives can be achieved through various methods. For instance, the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with other reagents in ethanol under reflux conditions can lead to the formation of brominated indoles with good yield . Similarly, a regioselective synthesis approach has been developed for 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, which is a core moiety of the anti-inflammatory compound Herdmanine D . These methods highlight the strategic development of synthetic pathways to obtain brominated indoles, which could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of brominated indoles can be characterized using various spectroscopic and crystallographic techniques. X-ray single crystal diffraction can confirm the structure of such compounds . Additionally, Density Functional Theory (DFT) and thermal analysis can provide insights into the stability and electronic properties of these molecules . The molecular structure is crucial for understanding the reactivity and potential biological activity of the compound.
Chemical Reactions Analysis
Brominated indoles can participate in a variety of chemical reactions. The presence of bromine atoms makes them suitable for further functionalization, such as the formation of amide derivatives through reactions with amines . The reactivity of these compounds can be influenced by the position of the bromine substituents and the presence of other functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated indoles are influenced by their molecular structure. The presence of bromine atoms generally increases the molecular weight and may affect the lipophilicity of the compound. The hydroxy groups contribute to the compound's ability to form hydrogen bonds, which can affect its solubility and boiling point. The thermal stability of these compounds can be quite high, with some showing good stability up to 215°C . The electrophilic and nucleophilic regions of the molecule can be visualized using molecular electrostatic potential maps, which are helpful in predicting sites of reactivity .
Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
6-Bromo-3-hydroxy-3-(2-hydroxy-4-isopropylphenyl)-1,3-dihydro-2H-indol-2-one and its derivatives have been studied for their roles in chemical synthesis. For instance, McLean, Peesapati, and Proctor (1979) explored the conversion of related compounds into various bromoderivatives, acetals, and esters (McLean et al., 1979). Similarly, Adib, Sheikhi, Kavoosi, and Bijanzadeh (2010) described an efficient three-component synthesis of closely related compounds (Adib et al., 2010).
Biological Activity
Rastogi, Sethi, Varma, and Tripathi (2009) investigated the biological activity of thiazolo and triazino indoles, compounds structurally similar to the one , revealing potential antimicrobial properties (Rastogi et al., 2009).
Synthesis and Reactivity
The synthesis and reactivity of compounds structurally similar to this compound have been explored by various researchers. For example, Karrick and Peet (1986) reinvestigated syntheses of related compounds, leading to a better understanding of their chemical properties (Karrick & Peet, 1986).
Propriétés
IUPAC Name |
6-bromo-3-hydroxy-3-(2-hydroxy-4-propan-2-ylphenyl)-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c1-9(2)10-3-5-13(15(20)7-10)17(22)12-6-4-11(18)8-14(12)19-16(17)21/h3-9,20,22H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTFPLBLMXOHAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C2(C3=C(C=C(C=C3)Br)NC2=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2504158.png)
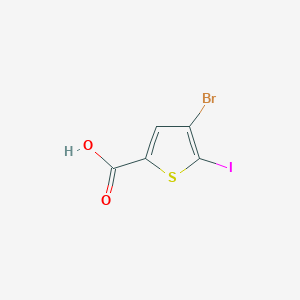
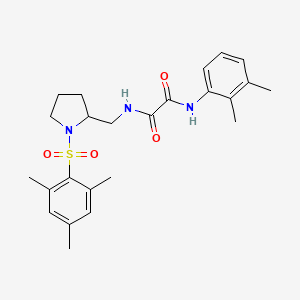
![7-Chloro-1-(4-ethoxy-3-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2504162.png)
![4-(3-fluorophenyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2504163.png)
![2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2504165.png)
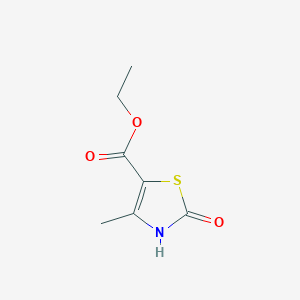
![3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2504167.png)
![7-methyl-N-propan-2-ylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2504168.png)
![Ethyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2504169.png)


